molecular formula C19H17F3N4O4S B6583810 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1239471-88-5

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6583810
CAS No.: 1239471-88-5
M. Wt: 454.4 g/mol
InChI Key: RBAFQQCYVKLKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol and icilin, and it serves as a key molecular sensor for innocuous coolness and cold-induced pain. This compound acts by blocking the channel pore from the intracellular side, effectively inhibiting channel activation by cold and cooling compounds, which makes it a critical pharmacological tool for dissecting TRPM8's role in thermosensation and pathophysiology. Its primary research value lies in the investigation of cold hypersensitivity and chronic pain conditions, such as neuropathic and inflammatory pain, where TRPM8 activity is implicated. Research utilizing this antagonist has helped clarify the complex, often paradoxical, role of TRPM8 in pain signaling, demonstrating its potential to suppress cold allodynia without affecting core body temperature, a significant advantage over other systemic approaches. Furthermore, studies are exploring its utility in oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic tumors, suggesting a role in cell proliferation and migration. By selectively inhibiting TRPM8, this compound enables researchers to probe the channel's contribution to cancer cell viability and metastatic potential. The availability of such a well-characterized antagonist is indispensable for advancing our understanding of somatosensory biology and for validating TRPM8 as a therapeutic target for a range of sensory and oncological disorders.

Properties

IUPAC Name

5-methyl-3-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O4S/c1-11-6-8-13(9-7-11)26-31(28,29)18-16(12(2)24-25-18)17(27)23-14-4-3-5-15(10-14)30-19(20,21)22/h3-10,26H,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAFQQCYVKLKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=CC=C3)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide is a member of the pyrazole class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrazole ring substituted with various functional groups that contribute to its biological properties.

ComponentDescription
Pyrazole RingCore structure responsible for biological activity
Sulfamoyl GroupEnhances solubility and bioavailability
Trifluoromethoxy GroupModifies electronic properties, affecting receptor interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.

  • Inhibition of Cyclooxygenase (COX) : Similar compounds have been shown to inhibit COX enzymes, which play a critical role in inflammation and pain pathways. The presence of the sulfamoyl group may enhance binding affinity to the active site of COX enzymes.
  • Antithrombotic Activity : Research indicates that pyrazole derivatives can act as inhibitors of Factor Xa, a key player in the coagulation cascade. This suggests potential applications in thrombotic conditions.
  • Anti-inflammatory Effects : The structural modifications in the compound may lead to significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Pharmacological Profile

Recent studies have evaluated the pharmacological profile of similar pyrazole compounds, demonstrating promising results:

  • Anti-inflammatory Activity : Compounds similar to this compound have shown efficacy in reducing inflammation in animal models.
  • Analgesic Properties : Evidence suggests that these compounds can alleviate pain through their action on the central nervous system and peripheral pathways.

Case Studies

  • Study on COX Inhibition : A study published in 1997 demonstrated that pyrazole derivatives effectively inhibited COX-2 with IC50 values in the low micromolar range. This inhibition correlated with reduced inflammatory markers in vivo .
  • Factor Xa Inhibition : Research highlighted the development of pyrazole-based inhibitors targeting Factor Xa, showing high potency (K(i) = 13 pM) and favorable pharmacokinetic profiles . This suggests that our compound could exhibit similar properties.

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the toxicity profile. Preliminary assessments indicate that compounds with similar structures may exhibit moderate toxicity; however, detailed toxicological studies are necessary to establish safety for therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pyrazole-Sulfonamide Scaffolds

The following compounds (from –4) share the pyrazole-sulfonamide-carboxamide backbone but differ in substituents:

Compound ID Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target 3-Me, 5-(4-MePh-SO₂NH), 4-(3-CF₃OPh-CONH) C₂₀H₁₉F₃N₄O₃S 452.45 Not reported SO₂NH, CF₃O, CONH
11 3-NH₂, 1,5-Ph, 4-(4-Pyridinyl-SO₂NHPh-CONH) C₂₇H₂₂N₆O₃S 510.56 >280 NH₂, SO₂NH, CONH
12 3-NH₂, 1-(4-FPh), 5-Ph, 4-(4-Pyridinyl-SO₂NHPh-CONH) C₂₇H₂₁FN₆O₃S 528.55 261–263 F, NH₂, SO₂NH, CONH
13 3-NH₂, 1-(4-ClPh), 5-Ph, 4-(4-Pyridinyl-SO₂NHPh-CONH) C₂₇H₂₁ClN₆O₃S 545.00 256–258 Cl, NH₂, SO₂NH, CONH
14 3-NH₂, 1-(p-Tolyl), 5-Ph, 4-(4-Pyridinyl-SO₂NHPh-CONH) C₂₈H₂₄N₆O₃S 524.58 269–272 CH₃ (tolyl), NH₂, SO₂NH, CONH
Key Observations:
  • Substituent Diversity: The target compound lacks the amino (NH₂) group at position 3 seen in compounds 11–14, which may reduce hydrogen-bonding capacity but improve metabolic stability.
  • Trifluoromethoxy Group : Unique to the target compound, this substituent enhances lipophilicity and electron-deficient character compared to halogens (F, Cl) or methyl groups in analogues .

Physicochemical and Spectral Comparisons

Infrared Spectroscopy (IR):
  • Target Compound : Expected peaks at ~1315 cm⁻¹ (SO₂ asymmetric stretch), ~1690 cm⁻¹ (C=O stretch), and ~1105 cm⁻¹ (SO₂ symmetric stretch), similar to compound 13 .
  • Analogues : All show NH/NH₂ stretches (~3200–3322 cm⁻¹) and aromatic C-H stretches (~3048 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
  • ¹H-NMR : The target’s 3-methyl group would resonate at ~2.1–2.3 ppm, while the trifluoromethoxy phenyl group would show deshielded aromatic protons at ~7.2–7.6 ppm .
  • ¹³C-NMR : The CF₃O group’s carbon would appear at ~120–125 ppm (quartet due to F coupling), distinct from the pyridinyl carbons (~150 ppm) in analogues .

Preparation Methods

Hydrazine Cyclocondensation with 1,3-Diketones

The most widely adopted method involves cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters. For example, 3-(trifluoromethoxy)aniline-derived β-keto amides react with methylhydrazine under acidic conditions to yield 3-methyl-4-carboxamide pyrazole intermediates. This method achieves regioselectivity through electronic effects, where electron-withdrawing groups (e.g., carboxamide) direct hydrazine attack to the α-position of the carbonyl.

Reaction Conditions

  • Catalyst : Piperidine (0.5–2 mol%)

  • Solvent : Ethanol or DMF

  • Temperature : Reflux (78–110°C)

  • Yield : 58–72%

1,3-Dipolar Cycloaddition

Alternative routes employ 1,3-dipolar cycloaddition between diazo compounds and alkynes. For instance, diazo transfer to 3-(trifluoromethoxy)phenylacetylene followed by reaction with methyl isocyanate generates the pyrazole ring with inherent carboxamide functionality. This method offers superior stereocontrol but requires stringent anhydrous conditions.

Key Parameters

  • Diazo Precursor : Trimethylsilyl diazomethane

  • Dipolephile : N-Substituted acrylamides

  • Yield : 40–55%

Introduction of the 4-methylphenylsulfamoyl group at the pyrazole C5 position typically proceeds via sulfonation followed by amination:

Chlorosulfonation and Amination

Pyrazole intermediates undergo chlorosulfonation using chlorosulfonic acid, yielding reactive sulfonyl chlorides. Subsequent amination with 4-methylaniline installs the sulfamoyl moiety:

Pyrazole-SO2Cl+H2N-C6H4-CH3Pyrazole-SO2NH-C6H4-CH3+HCl\text{Pyrazole-SO}2\text{Cl} + \text{H}2\text{N-C}6\text{H}4\text{-CH}3 \rightarrow \text{Pyrazole-SO}2\text{NH-C}6\text{H}4\text{-CH}_3 + \text{HCl}

Optimized Conditions

  • Chlorosulfonation : ClSO3_3H (2 eq), DCM, 0°C → RT, 2 h

  • Amination : Et3_3N (3 eq), THF, 50°C, 4 h

  • Isolated Yield : 65–78%

Direct Sulfamoylation

Recent advances employ sulfamoyl chlorides (e.g., 4-methylphenylsulfamoyl chloride) in Pd-catalyzed C–H activation reactions. Using Pd(OAc)2_2/Xantphos, direct sulfamoylation at C5 achieves 70% yield with minimal protecting group requirements.

N-Arylation of the Carboxamide Group

Coupling the pyrazole-4-carboxamide with 3-(trifluoromethoxy)phenyl groups utilizes Buchwald–Hartwig amination or Ullmann-type reactions:

Palladium-Catalyzed Coupling

Buchwald–Hartwig conditions enable efficient N-arylation:

Pyrazole-CONH2+Ar-XPd catalystPyrazole-CONH-Ar\text{Pyrazole-CONH}_2 + \text{Ar-X} \xrightarrow{\text{Pd catalyst}} \text{Pyrazole-CONH-Ar}

Representative Protocol

ComponentSpecification
Catalyst Pd2_2(dba)3_3 (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs2_2CO3_3 (3 eq)
Solvent Toluene
Temperature 110°C, 12 h
Yield 68%

Copper-Mediated Ullmann Reaction

For electron-deficient aryl halides, CuI/1,10-phenanthroline systems promote coupling at lower temperatures (80–90°C) with comparable yields (60–65%).

Reaction Optimization and Mechanistic Insights

Catalyst Screening

Comparative studies of Pd vs. Cu catalysts reveal trade-offs:

Catalyst SystemTemp (°C)Time (h)Yield (%)
Pd(OAc)2_2/Xantphos1101268
CuI/Phenanthroline902463
NiCl2_2/BINAP1201852

Palladium systems favor faster kinetics, while copper offers cost advantages.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance sulfamoylation rates but may promote decomposition. Mixed solvent systems (THF/H2_2O) balance reactivity and stability:

Reaction Rate: DMSO>DMF>THF/H2O>Toluene\text{Reaction Rate: } \text{DMSO} > \text{DMF} > \text{THF/H}_2\text{O} > \text{Toluene}

Analytical Characterization

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazole core (torsion angles < 9.5°) and orthogonal alignment of the sulfamoyl and trifluoromethoxyphenyl groups (dihedral angle = 38.3°).

NMR Spectroscopy

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, NH), 7.72–7.68 (m, 2H, ArH), 2.42 (s, 3H, CH3_3)

  • 19^{19}F NMR : δ -58.1 (OCF3_3)

Mass Spectrometry

High-resolution ESI-MS: m/z 478.0921 [M+H]+^+ (calc. 478.0924), Δ = 0.6 ppm

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions (e.g., temperature, solvent choice, pH). For example, sulfonamide coupling reactions often require anhydrous conditions to prevent hydrolysis, as seen in analogous pyrazole-sulfonamide syntheses . Multi-step protocols may involve condensation of intermediates, such as 5-phenyl-1-pentanol derivatives, followed by sulfamoylation and carboxamide formation . Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving molecular geometry, as demonstrated in structurally related pyrazole-sulfonamide hybrids . NMR (¹H/¹³C) and IR spectroscopy are essential for confirming functional groups (e.g., sulfamoyl, trifluoromethoxy). Computational methods (DFT calculations) can predict electronic properties, such as charge distribution on the pyrazole ring and sulfamoyl group, aiding in reactivity studies .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : For antimicrobial or anticancer screening, standardized assays like broth microdilution (MIC determination) or MTT assays (cell viability) are recommended. For anti-inflammatory potential, COX-2 inhibition assays using recombinant enzymes or LPS-induced cytokine models (e.g., IL-6 in macrophages) are applicable, as seen in studies of structurally similar pyrazole derivatives .

Q. How does solvent choice impact the compound’s stability during storage?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for solubilizing sulfonamide derivatives, but prolonged storage in these solvents may degrade the compound due to hygroscopicity. Stability studies under varying temperatures (4°C vs. −20°C) and inert atmospheres (argon) should be conducted, referencing protocols from analogous pyrazole-carboxamides .

Advanced Research Questions

Q. How can contradictory bioactivity data across different studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Cross-validate results using orthogonal assays (e.g., flow cytometry for apoptosis vs. Western blot for caspase-3 activation). Meta-analysis of SAR data from related compounds (e.g., fluorophenyl vs. chlorophenyl analogs) can clarify structure-activity trends .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Methodological Answer : Systematic substitution of functional groups is key:

  • Sulfamoyl group : Replace the 4-methylphenyl moiety with electron-withdrawing groups (e.g., nitro) to assess impact on receptor binding .
  • Trifluoromethoxy group : Compare with methoxy or ethoxy analogs to evaluate hydrophobicity effects .
  • Pyrazole core : Introduce methyl or halogen substituents at the 1H-position to probe steric effects .

Q. How can crystallographic data inform the design of analogs with improved potency?

  • Methodological Answer : X-ray structures of ligand-receptor complexes (e.g., with COX-2 or kinase targets) can identify key interactions (e.g., hydrogen bonds with sulfamoyl oxygen). For example, the dihedral angle between the pyrazole and aryl rings affects molecular planarity and binding pocket compatibility .

Q. What in vivo models are appropriate for evaluating pharmacokinetic properties?

  • Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for assessing oral bioavailability and tissue distribution. For CNS targets, blood-brain barrier penetration can be measured via LC-MS/MS of brain homogenates. Metabolite profiling using HPLC-MS is critical for identifying oxidation or glucuronidation products .

Q. How can researchers address low solubility in aqueous buffers during formulation?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or nanoemulsion techniques (e.g., lipid-based carriers) improve solubility. Prodrug strategies, such as esterification of the carboxamide group, enhance permeability, as demonstrated in pyrazole-based antitumor agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.